molecular formula C18H30O8 B11967846 Tetramethyl decane-1,1,10,10-tetracarboxylate

Tetramethyl decane-1,1,10,10-tetracarboxylate

Cat. No.: B11967846
M. Wt: 374.4 g/mol
InChI Key: GBFLOQKAWBCSPD-UHFFFAOYSA-N
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Description

Tetramethyl decane-1,1,10,10-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It consists of a decane backbone with four carboxylate groups attached at the first and tenth carbon atoms, each of which is esterified with a methyl group. This compound is notable for its symmetrical structure and the presence of multiple ester groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl decane-1,1,10,10-tetracarboxylate can be synthesized through a multi-step process involving the esterification of decane-1,10-dicarboxylic acid. The typical synthetic route includes:

    Esterification: Decane-1,10-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the dimethyl ester.

    Oxidation: The dimethyl ester is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce additional carboxyl groups at the first and tenth carbon atoms.

    Esterification: The resulting tetracarboxylic acid is esterified again with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl decane-1,1,10,10-tetracarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Decane-1,1,10,10-tetracarboxylic acid.

    Reduction: Tetramethyl decane-1,1,10,10-tetraol.

    Substitution: Various substituted decane derivatives depending on the nucleophile used.

Scientific Research Applications

Tetramethyl decane-1,1,10,10-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tetramethyl decane-1,1,10,10-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can participate in further biochemical reactions. Additionally, the compound can act as a substrate for esterases and other enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Tetramethyl decane-1,1,10,10-tetracarboxylate can be compared with other similar compounds such as:

    Tetramethyl decane-1,2,3,10-tetracarboxylate: This compound has carboxylate groups at different positions, leading to variations in reactivity and applications.

    Tetramethyl 9AH-quinolizine-1,2,3,4-tetracarboxylate: This compound has a different core structure, resulting in distinct chemical properties and uses.

Properties

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

tetramethyl decane-1,1,10,10-tetracarboxylate

InChI

InChI=1S/C18H30O8/c1-23-15(19)13(16(20)24-2)11-9-7-5-6-8-10-12-14(17(21)25-3)18(22)26-4/h13-14H,5-12H2,1-4H3

InChI Key

GBFLOQKAWBCSPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCCCCCC(C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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